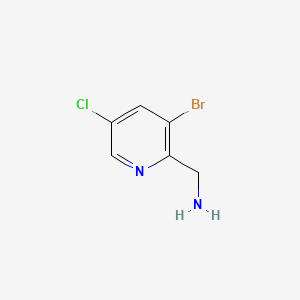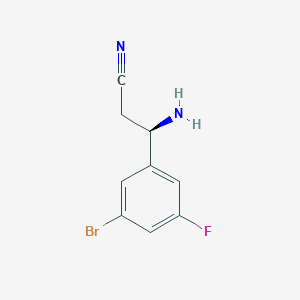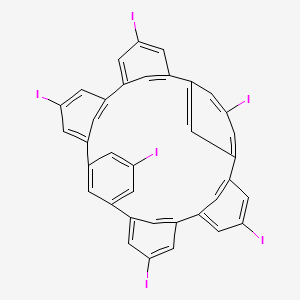
5,5',5'',5''',5'''',5'''''-Hexaiodohexa-m-phenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is a highly iodinated aromatic compound It is characterized by the presence of six iodine atoms attached to a hexa-m-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene typically involves the iodination of hexa-m-phenylene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Applications De Recherche Scientifique
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s iodinated structure makes it a potential candidate for radiolabeling and imaging applications.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Environmental Chemistry: Its derivatives are studied for their potential use in environmental remediation processes.
Mécanisme D'action
The mechanism by which 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its iodine atoms, which can enhance its binding affinity and specificity. The molecular pathways involved can include halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexabromobenzene: Similar in structure but with bromine atoms instead of iodine.
Hexachlorobenzene: Contains chlorine atoms and is used in different applications.
Hexafluorobenzene: Fluorinated analog with distinct chemical properties.
Uniqueness
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is unique due to its high iodine content, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring heavy atom effects, such as radiolabeling and advanced material synthesis.
Propriétés
Formule moléculaire |
C36H18I6 |
|---|---|
Poids moléculaire |
1212.0 g/mol |
Nom IUPAC |
4,9,14,19,24,29-hexaiodoheptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2,4,6(36),7(35),8,10,12(34),13,15,17(33),18,20,22,24,26(32),27,29-octadecaene |
InChI |
InChI=1S/C36H18I6/c37-31-7-19-1-20(8-31)22-3-24(12-33(39)10-22)26-5-28(16-35(41)14-26)30-6-29(17-36(42)18-30)27-4-25(13-34(40)15-27)23-2-21(19)9-32(38)11-23/h1-18H |
Clé InChI |
ODWLXMLTNOFPQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C=C1C3=CC(=CC(=C3)I)C4=CC(=CC(=C4)I)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C7=CC(=CC2=C7)I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






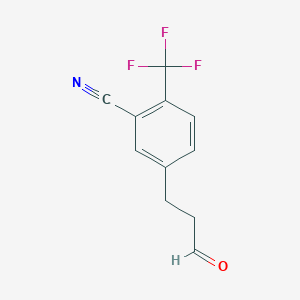


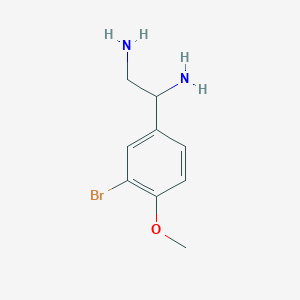
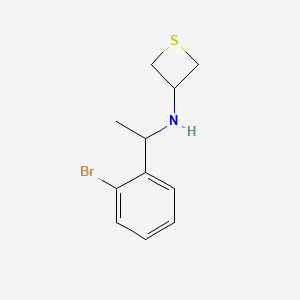
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
